molecular formula C11H15NO B2665067 (3-(m-Tolyl)oxetan-3-yl)methanamine CAS No. 1393544-02-9

(3-(m-Tolyl)oxetan-3-yl)methanamine

Cat. No. B2665067
M. Wt: 177.247
InChI Key: VVCNZYNFFLVGJU-UHFFFAOYSA-N
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Description

“(3-(m-Tolyl)oxetan-3-yl)methanamine” is a chemical compound with the formula C₁₁H₁₅NO. It has a molecular weight of 177.12 . It is related to oxolan-3-ylmethanamine , which has a molecular formula of CHNO, an average mass of 101.147 Da, and a monoisotopic mass of 101.084061 Da .


Synthesis Analysis

The synthesis of oxetane derivatives like “(3-(m-Tolyl)oxetan-3-yl)methanamine” often involves intramolecular cyclization through C−O bond formation . The Paternò-Büchi reaction of N-acyl enamines gives the corresponding protected 3-aminooxetanes . The intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN leads to the formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4-exo ring closure .


Molecular Structure Analysis

The molecular structure of “(3-(m-Tolyl)oxetan-3-yl)methanamine” is derived from its SMILES notation: Cc1cccc(C2(CN)COC2)c1 . This indicates that it contains a m-tolyl group (a methyl-substituted phenyl group) attached to an oxetane ring, which in turn is attached to a methanamine group.


Chemical Reactions Analysis

The chemical reactions involving oxetane derivatives are diverse. For instance, 3-oximinooxetane is an important precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane . These compounds can be accessed via multiple steps starting from oxetan-3-ol .

The physical and chemical properties of related compounds like oxolan-3-ylmethanamine include a refractive index of n20/D 1.458 and a density of 1.014 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis and Characterization

A number of studies have focused on the synthesis and characterization of compounds related to (3-(m-Tolyl)oxetan-3-yl)methanamine. For instance, Shimoga et al. (2018) successfully synthesized 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route, demonstrating high yields and detailed spectroscopic characterization. This approach underlines the potential for creating complex molecules with precise structural features, beneficial for various applications in chemistry and biology (Shimoga, Shin, & Kim, 2018).

Catalysis and Chemical Reactions

In the realm of catalysis, Karabuğa et al. (2015) reported the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in forming N-heterocyclic ruthenium(II) complexes. These complexes demonstrated exceptional performance in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (TOF) values. This research showcases the compound's role in developing efficient catalysts for organic transformations, indicating broad implications for industrial and synthetic chemistry (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Material Science and Photocytotoxicity

From a materials science perspective, Basu et al. (2015) investigated Iron(III) complexes of pyridoxal Schiff bases for their enhanced cellular uptake and photocytotoxicity. This study illustrates the potential of such compounds in medical applications, particularly in targeting and eradicating cancer cells through specific light-activated processes. The findings point towards innovative approaches in designing photoactive materials for therapeutic purposes (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Future Directions

The future directions of research on “(3-(m-Tolyl)oxetan-3-yl)methanamine” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

[3-(3-methylphenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)11(6-12)7-13-8-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCNZYNFFLVGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(COC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(m-Tolyl)oxetan-3-yl)methanamine

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